REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4].[N+](=[CH:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N-]>C(OCC)C.CCCCC.CC([O-])=O.CC([O-])=O.CC([O-])=O.CC([O-])=O.[Rh+2].[Rh+2]>[CH:2]([CH:3]1[CH2:4][CH:7]1[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH2:1] |f:4.5.6.7.8.9|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
rhodium acetate dimer
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred in a sealed autoclave for 24 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The pad was washed with a little ethanol and further ether-pentane
|
Type
|
ADDITION
|
Details
|
The eluant containing ethanol
|
Type
|
ADDITION
|
Details
|
was treated separately
|
Type
|
CONCENTRATION
|
Details
|
The organic phases were concentrated at reduced pressure (<5°)
|
Type
|
CUSTOM
|
Details
|
subjected to short path bulb to bulb disillation (90-105° at 12 mm)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1C(C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |